molecular formula C27H25N3O4 B2410507 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 893316-07-9

3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No. B2410507
CAS RN: 893316-07-9
M. Wt: 455.514
InChI Key: MIORXEMJMIHXKO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including benzyl, methoxy, and pyrimido-indole groups. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzyl and methoxy groups are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the benzylic position, which can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Receptor Binding Affinity

Compounds structurally similar to 3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione have been studied for their receptor binding affinity. Research by Romeo et al. (1993) found that certain pyrimido[5,4-b]indole derivatives exhibit high affinity for α1-adrenoceptor and 5HT1A-receptor. These findings indicate potential applications in the study of neurotransmitter systems.

Synthesis and Chemical Reactions

The synthesis and chemical behavior of similar compounds have been explored. A study by Shestakov et al. (2009) demonstrated how methyl 3-amino-1H-indole-2-carboxylates react with various agents to form pyrimido[5,4-b]indole derivatives. This research contributes to the understanding of how these complex molecules can be synthesized and modified.

Potential in Drug Development

Compounds with a similar structure have been investigated for their potential in drug development. For instance, Russo et al. (1991) found that certain 3-substituted pyrimido[5,4-b]indole-2,4-diones are potent ligands for alpha 1 adrenoceptors. This suggests possible therapeutic applications in conditions mediated by these receptors.

Biochemical Studies

Further biochemical studies have been conducted on related molecules. Tang et al. (2015) synthesized a pyrimidine derivative and investigated its biological activity, including anti-HIV properties. This highlights the potential of these compounds in antiviral research.

Photochemical and Fluorescence Properties

The photochemical and fluorescence properties of structurally related compounds have been explored. For example, research by Makarova et al. (2014) on nonsymmetrical dihetarylethenes, including benzyl-methoxy-indole derivatives, revealed photochromic properties in solutions. These findings can be applied in the development of photoresponsive materials.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include wearing protective clothing and avoiding inhalation or ingestion .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in the development of new drugs or materials. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-28-23-13-12-21(34-3)15-22(23)24-25(28)26(31)30(16-18-8-5-4-6-9-18)27(32)29(24)17-19-10-7-11-20(14-19)33-2/h4-15H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIORXEMJMIHXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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